RNase A Inhibition Efficiency Comparison
In an affinity labeling study of bovine pancreatic ribonuclease A (RNase A) using 6-chloropurine riboside 5′-monophosphate, the addition of natural mononucleotides reduced the formation of the labeled derivative II by 25-75%. The inhibition efficiency followed a clear hierarchy: 3′-AMP demonstrated greater inhibitory potency than 5′-CMP (approximately equal to 5′-AMP), which in turn exceeded 3′-CMP [1]. This ordering reflects differential occupancy of the p2 phosphate-binding subsite adjacent to the catalytic center. Dissociation constant determinations further confirmed that 3′-AMP binds to RNase A at one strong binding site, with pH dependence indicating it engages different protein groups than those bound by 5′-AMP [1][2].
| Evidence Dimension | Inhibition efficiency rank order |
|---|---|
| Target Compound Data | 3′-AMP: Rank 1 (highest inhibition) |
| Comparator Or Baseline | 5′-CMP ≅ 5′-AMP: Rank 2; 3′-CMP: Rank 3 (lowest inhibition) |
| Quantified Difference | 3′-AMP > 5′-CMP ≅ 5′-AMP > 3′-CMP; 25-75% reduction in affinity labeling product formation |
| Conditions | Bovine pancreatic RNase A; reaction with 6-chloropurine riboside 5′-monophosphate; natural mononucleotides as competitive ligands |
Why This Matters
For RNase A structural biology and inhibitor screening, 3′-AMP provides the highest binding site occupancy among natural mononucleotides, making it the preferred reference ligand for p2 subsite characterization.
- [1] Cuchillo CM, et al. Nucleotide binding and affinity labelling support the existence of the phosphate-binding subsite p2 in bovine pancreatic ribonuclease A. Biochim Biophys Acta. 1988;953:70-78. View Source
- [2] Richardson RM, Parés X, Llorens R, Nogués MV, Cuchillo CM. Nucleotide binding and affinity labelling support the existence of the phosphate binding subsite p2 in bovine pancreatic ribonuclease A. Biochim Biophys Acta. 1988;953:70-78. View Source
